molecular formula C19H17NO2 B14679790 [4-(Benzyloxy)phenyl](pyridin-2-yl)methanol CAS No. 33455-93-5

[4-(Benzyloxy)phenyl](pyridin-2-yl)methanol

Cat. No.: B14679790
CAS No.: 33455-93-5
M. Wt: 291.3 g/mol
InChI Key: YOILQUBEESMTOS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenylmethanol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridin-2-ylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenylmethanol typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a phenol derivative under basic conditions.

    Coupling with Pyridine Derivative: The phenyl ring with the benzyloxy group is then coupled with a pyridine derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.

    Reduction: The final step involves the reduction of the intermediate product to yield 4-(Benzyloxy)phenylmethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(Benzyloxy)phenylmethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)phenylmethanol
  • 4-(Ethoxy)phenylmethanol
  • 4-(Propoxy)phenylmethanol

Uniqueness

4-(Benzyloxy)phenylmethanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

33455-93-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C19H17NO2/c21-19(18-8-4-5-13-20-18)16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-13,19,21H,14H2

InChI Key

YOILQUBEESMTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=N3)O

Origin of Product

United States

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